molecular formula C11H11ClO3 B2368881 Methyl 4-(3-chlorophenyl)-4-oxobutanoate CAS No. 1249761-08-7

Methyl 4-(3-chlorophenyl)-4-oxobutanoate

Cat. No.: B2368881
CAS No.: 1249761-08-7
M. Wt: 226.66
InChI Key: SNPDGVYJSBNWSZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-(3-chlorophenyl)-4-oxobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group attached to a 4-oxobutyrate backbone, with a 3-chlorophenyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(3-chlorophenyl)-4-oxobutanoate typically involves the esterification of 4-(3-chlorophenyl)-4-oxobutyric acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(3-chlorophenyl)-4-oxobutyric acid+methanolacid catalystMethyl 4-(3-chlorophenyl)-4-oxobutyrate+water\text{4-(3-chlorophenyl)-4-oxobutyric acid} + \text{methanol} \xrightarrow{\text{acid catalyst}} \text{this compound} + \text{water} 4-(3-chlorophenyl)-4-oxobutyric acid+methanolacid catalyst​Methyl 4-(3-chlorophenyl)-4-oxobutyrate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification reaction while minimizing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-chlorophenyl)-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed for substitution reactions.

Major Products Formed

    Oxidation: 4-(3-chlorophenyl)-4-oxobutyric acid.

    Reduction: Methyl 4-(3-chlorophenyl)-4-hydroxybutyrate.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 4-(3-chlorophenyl)-4-oxobutanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.

    Industry: It can be used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 4-(3-chlorophenyl)-4-oxobutanoate depends on its specific application. In medicinal chemistry, it may act by inhibiting certain enzymes or interacting with specific receptors. The molecular targets and pathways involved can vary, but typically involve the modulation of biochemical processes through binding interactions.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(4-chlorophenyl)-4-oxobutyrate
  • Methyl 4-(2-chlorophenyl)-4-oxobutyrate
  • Ethyl 4-(3-chlorophenyl)-4-oxobutyrate

Uniqueness

Methyl 4-(3-chlorophenyl)-4-oxobutanoate is unique due to the specific positioning of the chlorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different pharmacological and chemical properties compared to its analogs.

Properties

IUPAC Name

methyl 4-(3-chlorophenyl)-4-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClO3/c1-15-11(14)6-5-10(13)8-3-2-4-9(12)7-8/h2-4,7H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNPDGVYJSBNWSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC(=O)C1=CC(=CC=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.